3-tert-Butylthio-4-tert-butylpyridine
Description
3-tert-Butylthio-4-tert-butylpyridine is a pyridine derivative featuring a tert-butylthio (-S-tBu) group at the 3-position and a tert-butyl (-C(CH₃)₃) group at the 4-position of the pyridine ring. The tert-butyl substituents impart significant steric bulk, enhancing stability against chemical degradation and influencing solubility in non-polar solvents.
Properties
CAS No. |
18794-39-3 |
|---|---|
Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-tert-butyl-3-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-9-11(10)15-13(4,5)6/h7-9H,1-6H3 |
InChI Key |
IHFTTWBCVPSHEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-tert-Butylthio-4-tert-butylpyridine and related pyridine derivatives are critical to their chemical behavior and applications. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.
Table 1: Key Pyridine Derivatives and Their Properties
*Molecular weights calculated based on molecular formulas from .
Key Comparisons
Steric and Electronic Effects: The dual tert-butyl groups in the target compound confer exceptional steric hindrance, reducing susceptibility to electrophilic attack compared to derivatives with smaller substituents (e.g., methylthio in or methoxy in ).
Solubility and Polarity: The lipophilic tert-butyl groups improve solubility in non-polar solvents (e.g., hexane, toluene), whereas carbamate- or amine-containing derivatives (e.g., ) exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO, DMF).
Reactivity and Stability :
- Thioether-containing compounds (target and ) may participate in sulfur-specific reactions, such as oxidation to sulfoxides or coordination to metal centers. However, the tert-butylthio group’s bulk may hinder such reactions compared to less sterically encumbered analogs (e.g., methylthio in ).
- Halogenated derivatives (e.g., 4-iodo in ) offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less accessible in the target compound due to the absence of halogens .
Thermal and Chemical Stability :
- The tert-butyl groups in the target compound enhance thermal stability, making it more resistant to decomposition under high temperatures compared to carbamate-protected derivatives (e.g., ), which may degrade via hydrolysis or thermal cleavage of the carbamate group.
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